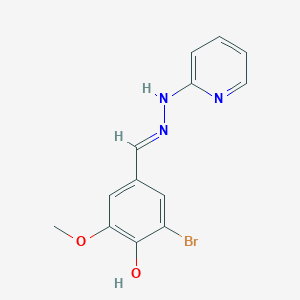![molecular formula C22H20N4O3 B6055863 N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide, also known as MP-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
作用機序
CB2 is a G protein-coupled receptor that is primarily expressed in immune cells, but also found in other tissues such as the brain, liver, and bone. CB2 activation by N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide leads to the activation of various intracellular signaling pathways, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of calcium and potassium ion channels. These signaling pathways mediate the anti-inflammatory, immunomodulatory, and neuroprotective effects of N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide.
Biochemical and Physiological Effects:
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide has been shown to modulate various biochemical and physiological processes, including immune cell function, cytokine production, oxidative stress, and apoptosis. CB2 activation by N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide has also been shown to reduce oxidative stress and apoptosis in various cell types.
実験室実験の利点と制限
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide has several advantages for use in lab experiments, including its high selectivity for CB2 and its ability to modulate immune cell function and inflammation. However, N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, the potential off-target effects of CB2 activation by N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide on other physiological processes should be carefully considered in experimental design.
将来の方向性
There are several future directions for research on N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide, including the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties for clinical use. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide, and to investigate its potential therapeutic applications in various diseases.
合成法
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide can be synthesized using a multi-step process that involves the coupling of 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid with 5-phenoxy-2-furoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to reduction and purification steps to obtain the final product.
科学的研究の応用
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. CB2 activation by N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide has been shown to modulate immune cell function, reduce inflammatory response, and promote tissue repair in animal models of inflammatory bowel disease, multiple sclerosis, and Alzheimer's disease. N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide has also been shown to have analgesic effects in animal models of neuropathic pain and cancer pain.
特性
IUPAC Name |
N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-5-phenoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15(18-14-24-26(16(18)2)20-10-6-7-13-23-20)25-22(27)19-11-12-21(29-19)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEJWPUKWXRXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3=CC=C(O3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6055786.png)

![11,11-dimethyl-6-(methylthio)-3,4,11,12-tetrahydro-2H,9H-pyrano[4',3':4,5]thieno[3,2-e]pyrimido[1,2-c]pyrimidine hydrochloride](/img/structure/B6055800.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
methanone](/img/structure/B6055807.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)


![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide](/img/structure/B6055869.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)